N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

SMYD3 Histone Methyltransferase Epigenetic Inhibitors

SMYD3 inhibitor SAR programs frequently encounter inconsistent activity from generic isoxazole amides, wasting resources on false leads. This compound resolves that problem with a defined substitution pattern-3-(2,6-dichlorophenyl) and N-(4-chlorophenyl) amide-shown to critically influence SMYD3 potency and selectivity over other methyltransferases. • Diversity point for SMYD3 biochemical assays; test side-by-side with Su et al. reference inhibitors. • High-LogP (5.47) control for permeability, off-target binding, and CYP inhibition panels. • Structurally related control for PfHT programs (cf. WU-1, IC₅₀ 5.8 µM). Supplied as solid, ≥90% purity, with reliable global logistics.

Molecular Formula C17H11Cl3N2O2
Molecular Weight 381.6 g/mol
Cat. No. B6040430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Molecular FormulaC17H11Cl3N2O2
Molecular Weight381.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H11Cl3N2O2/c1-9-14(17(23)21-11-7-5-10(18)6-8-11)16(22-24-9)15-12(19)3-2-4-13(15)20/h2-8H,1H3,(H,21,23)
InChIKeyWOVZUKGCFQECPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide Overview


N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic small-molecule isoxazole-4-carboxamide derivative with a molecular formula of C₁₇H₁₁Cl₃N₂O₂ and a molecular weight of 382 Da [1]. It belongs to a class of compounds that have been explored as SET and MYND domain-containing protein 3 (SMYD3) inhibitors, a histone methyltransferase target implicated in oncogenesis [2]. The compound is commercially available as a screening compound from multiple vendors, typically in solid form with ≥90% purity [1].

SMYD3 inhibitor screening compound for oncogenesis models
Isoxazole amide SAR diversity point with distinct 4-chlorophenyl substitution
DMSO stock preparation advised; solubility monitoring required

Scaffold Specificity for SMYD3 Inhibition


The isoxazole-4-carboxamide core is a privileged scaffold in epigenetic inhibitor design, but the specific substitution pattern of N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is not interchangeable with other isoxazole amides. SAR studies show that the 2,6-dichlorophenyl group at the 3-position and the 4-chlorophenyl amide at the carboxamide critically influence both SMYD3 inhibitory potency and selectivity over other methyltransferases [1]. Without comparative binding data, assuming that a different N-aryl or 3-aryl substitution pattern will recapitulate the same target engagement profile is scientifically unsound and could lead to failed experiments or misleading SAR conclusions.

Scaffold specificity The 2,6-dichlorophenyl and 4-chlorophenyl groups critically influence potency and selectivity; analogs with different aryl substitution may not recapitulate the same target engagement profile.
Cross-target uncertainty (PfHT) This compound has not been profiled against PfHT; substituting it for the characterized tool WU-1 without head-to-head data risks selecting a molecule with unknown antimalarial transporter activity.

Comparator Evidence


SMYD3 Inhibition Potency and SAR Trends

The primary literature establishes that isoxazole amides with a 3-(2,6-dichlorophenyl) group and a 4-chlorophenyl amide are among the potent and selective SMYD3 inhibitors reported [1]. However, the exact IC₅₀ value for N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide against SMYD3 has not been publicly disclosed in the abstracted literature. The SAR optimization in the discovery series indicates that modifications at the N-aryl and 3-aryl positions significantly impact potency, with the 2,6-dichlorophenyl substitution being a key determinant of activity [1]. For head-to-head procurement decisions, users must consult the primary supporting information of the cited SMYD3 paper for the full activity table.

SMYD3 SAR context
Class-level inference
Exact IC₅₀ not publicly disclosed
Scaffold SAR interpretation required
Consult full primary data table for activity values
SMYD3 Histone Methyltransferase Epigenetic Inhibitors

PfHT Selectivity vs. WU-1

A closely related derivative, WU-1 (3-(2,6-dichlorophenyl)-5-methyl-N-[2-(4-methylbenzenesulfonyl)ethyl]-1,2-oxazole-4-carboxamide), has been characterized as a potent Plasmodium falciparum hexose transporter (PfHT) inhibitor with an IC₅₀ of 5.8 ± 0.6 µM and minimal effect on human GLUTs 1–4, 8, and 5 [1]. While N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide shares the same 3-(2,6-dichlorophenyl)-5-methyl-isoxazole-4-carboxamide core, the N-substituent differs significantly (4-chlorophenyl vs. benzenesulfonylethyl), which is expected to alter PfHT binding affinity.

PfHT vs. WU-1
Cross-study comparable
WU-1 IC₅₀ 5.8 ± 0.6 µM
Structural analog with uncharacterized PfHT activity
Target compound requires head-to-head testing
Antimalarial Glucose Transporter PfHT

Physicochemical Properties for Assay Design

The compound exhibits a calculated LogP of 5.47, a polar surface area of 55 Ų, and an Fsp³ of 0.058, indicating high lipophilicity and low fraction of sp³ carbons, typical of screening compounds but potentially limiting aqueous solubility [1]. In comparison, WU-1, which contains a polar sulfonamide group, likely has lower LogP and improved solubility. These differences suggest that N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide may require DMSO stock solutions and careful handling to avoid precipitation in aqueous assay buffers.

Lipophilicity
Predicted property
LogP 5.47 / PSA 55 Ų
May require DMSO stock solutions
Monitor aggregation in aqueous assay buffers
Drug-likeness Solubility Permeability

Commercial Sourcing Comparison

N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is available from multiple suppliers, including Princeton Biomolecular Research (90% purity, 1–100 mg) and ChemBridge Corp. (90% purity, 1–50 mg), with prices ranging from $68.20 to $407 per pack [1]. In contrast, the parent carboxylic acid (3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid) or the corresponding acid chloride building block (CAS 4462-55-9) are also commercially available and serve as common intermediates for custom amide synthesis.

Sourcing options
Supporting evidence
≥90% purity, 1–100 mg packs
Acid chloride synthesis may reduce cost
Compare per-mg pricing for large-scale SAR
Screening Compound Chemical Probe Vendor Comparison

Recommended Application Scenarios


SMYD3 Hit Expansion & SAR Follow-Up

Researchers with an established SMYD3 biochemical assay can use this compound as a diversity point in an isoxazole amide SAR series. Its 4-chlorophenyl amide substitution pattern is distinct from other reported SMYD3 inhibitors and may offer a different selectivity or pharmacokinetic profile. The compound should be tested side-by-side with potent reference inhibitors from the Su et al. series to determine its relative potency [1].

PfHT Profiling for Antimalarial Selectivity

For antimalarial programs targeting PfHT, this compound serves as a structurally related control to WU-1 (IC₅₀ = 5.8 µM) [1]. By testing both compounds in the same 2-DG uptake assay, researchers can deconvolve the contribution of the N-substituent to PfHT inhibition, distinguishing between core scaffold effects and sulfonamide-specific interactions.

Lipophilicity Probe for Cellular Activity

Due to its high calculated LogP (5.47), this compound is well-suited for studies investigating the role of lipophilicity in cellular permeability, off-target binding, or CYP inhibition. It can serve as a high-LogP control in panels comparing isoxazole amides of varying polarity [1].

Parallel Library Synthesis from Acid Chloride

The corresponding acid chloride (CAS 4462-55-9) is a versatile building block for generating a focused library of N-substituted isoxazole-4-carboxamides. Procurement of the acid chloride followed by in-house amide coupling with diverse amines (including 4-chloroaniline) allows cost-effective SAR exploration without purchasing each final amide individually [1].

Application
Selection Property
Validation Focus
SMYD3 hit expansion
Distinct 4-chlorophenyl amide substitution
Relative potency vs. reference SMYD3 inhibitors
PfHT selectivity profiling
Structurally related to WU-1
Side-by-side PfHT assay with WU-1 reference
Lipophilicity probe
High calculated lipophilicity
Cellular permeability and off-target binding panels
Parallel library synthesis
Acid chloride building block available
In-house amide coupling with diverse amines
Quote Request

Request a Quote for N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.